
4-Nitrophenyl trifluoromethanesulfonate
Overview
Description
4-Nitrophenyl trifluoromethanesulfonate (CAS 17763-80-3), also known as 4-nitrophenyl triflate, is a sulfonate ester with the molecular formula C₇H₄F₃NO₅S and a molecular weight of 271.17 g/mol. It is a crystalline yellow solid with a melting point of 52–55°C and a boiling point of 331.4°C at 760 mmHg. Its density is 1.666 g/cm³, and it exhibits moderate solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) .
Preparation Methods
4-Nitrophenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the exothermic nature of the process. The general procedure involves dissolving 4-nitrophenol in pyridine, cooling the solution, and then adding trifluoromethanesulfonic anhydride dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by extraction and purified by recrystallization .
Chemical Reactions Analysis
4-Nitrophenyl trifluoromethanesulfonate undergoes various chemical reactions, primarily involving substitution reactions. It is commonly used as a triflating agent in the synthesis of aryl triflates . The compound can also participate in palladium-catalyzed coupling reactions with different substrates, such as organoboron compounds . These reactions typically occur under mild conditions and produce aryl triflates or other substituted aromatic compounds as major products .
Scientific Research Applications
Organic Synthesis
Role as a Triflating Agent
4-Nitrophenyl trifluoromethanesulfonate is primarily utilized as a triflating agent, facilitating the synthesis of aryl triflates from phenolic compounds. This transformation typically involves nucleophilic substitution mechanisms where the triflate group replaces hydroxyl groups in phenols or other nucleophiles. The resulting aryl triflates are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Table 1: Key Reactions Involving this compound
Reaction Type | Example Product | Conditions |
---|---|---|
Triflation of Phenols | Aryl Triflates | Nucleophilic substitution |
Coupling Reactions | Biaryl Compounds | Palladium-catalyzed reactions |
Synthesis of Pharmaceuticals | Various APIs | Specific functional group modifications |
Medicinal Chemistry
Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, this compound plays a crucial role in developing pharmaceutical intermediates. It is particularly useful for introducing specific functional groups essential for drug activity. The compound's electrophilic nature allows it to react with various nucleophiles, leading to the formation of biologically active compounds .
Case Study: Synthesis of 4-Methoxy-4′-nitrobiphenyl
In a study focusing on the synthesis of 4-Methoxy-4′-nitrobiphenyl, this compound was employed as an intermediate in a palladium-catalyzed coupling reaction. This method demonstrated high selectivity and efficiency, yielding the desired product alongside minimal byproducts.
Material Science
Modification of Polymers
The compound is also utilized in material science for modifying polymers. By introducing triflate groups into polymer structures, researchers can enhance properties such as durability and chemical resistance, making them suitable for applications in coatings and adhesives .
Analytical Chemistry
Derivatization Techniques
In analytical chemistry, this compound is employed to derivatize alcohols and amines. This process facilitates their detection and quantification in complex mixtures using chromatographic techniques. The introduction of the triflate group improves the volatility and detectability of these compounds during analysis .
Bioconjugation
Applications in Biosensors and Drug Delivery
The compound's ability to modify biomolecules through electrophilic reactions makes it valuable in bioconjugation processes. Researchers utilize it to attach biomolecules to surfaces or other compounds, which is essential for developing biosensors and targeted drug delivery systems .
Mechanism of Action
The mechanism of action of 4-nitrophenyl trifluoromethanesulfonate involves the transfer of the triflate group to a substrate molecule. This process is facilitated by the presence of a base, which deprotonates the substrate and activates it for nucleophilic attack on the triflate group. The resulting product is a triflated compound, which can undergo further chemical transformations .
Comparison with Similar Compounds
Structural Analogs: Aryl Triflates
Aryl triflates share the trifluoromethanesulfonyl (OTf) group but differ in the aryl substituent, which impacts reactivity and stability. Key examples include:
Notes:
- The nitro group in 4-nitrophenyl triflate enhances its electrophilicity compared to phenyl triflate, making it superior in reactions requiring strong leaving groups.
- Iodonium triflates (e.g., Mesityl(4-nitrophenyl)iodonium triflate) exhibit higher thermal stability (mp >100°C) but require specialized solvents like hexafluoroisopropanol (HFIP) for synthesis .
Functional Analogs: Other 4-Nitrophenyl Derivatives
Compounds with the 4-nitrophenyl group but differing in the leaving group demonstrate varied reactivity:
Key Insight :
The triflate group (OTf⁻) has a lower pKa (~−3) compared to phosphate (PO₄³⁻, pKa ~2) and chloride (Cl⁻, pKa ~−7), making it more effective in stabilizing transition states during nucleophilic substitutions .
Research Findings and Practical Considerations
Stability and Handling
4-Nitrophenyl triflate is moisture-sensitive and must be stored under inert conditions. It is classified as corrosive (GHS05) and requires cold storage (−20°C) to prevent decomposition .
Reaction Efficiency
- In Suzuki-Miyaura reactions , 4-nitrophenyl triflate achieves >90% conversion with palladium catalysts, outperforming 4-nitrophenyl bromide due to faster oxidative addition .
- In contrast, iodonium triflates (e.g., 3aj in ) require harsher conditions (e.g., 20% HFIP) but enable diaryliodonium salt synthesis in flow reactors .
Biological Activity
4-Nitrophenyl trifluoromethanesulfonate (CAS No. 17763-80-3) is a sulfonate ester that has garnered attention in the field of organic chemistry due to its unique chemical properties and potential biological applications. This compound serves as a precursor in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. This article focuses on the biological activity of this compound, summarizing its chemical characteristics, biological effects, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₄F₃NO₅S |
Molecular Weight | 271.17 g/mol |
Density | 1.666 g/cm³ |
Boiling Point | 331.4 °C |
Melting Point | 52-55 °C |
Flash Point | 154.2 °C |
Signal Word | Danger |
The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic substitution agent . It participates in various reactions that modify biological molecules, including proteins and nucleic acids. The trifluoromethanesulfonate group is particularly reactive, allowing for selective modifications that can influence the biological properties of target molecules.
Cytotoxicity and Antiviral Activity
Research has demonstrated that compounds derived from or related to this compound exhibit varying degrees of cytotoxicity and antiviral activity. A study indicated that certain derivatives showed moderate antiviral percentage inhibition ranging from 33% to 45% with cytotoxicity (CC₅₀) values exceeding 200 µM . This suggests potential therapeutic applications, particularly in antiviral drug development.
Case Studies
- Antiviral Screening : In a screening study involving several compounds, one derivative of this compound was found to disrupt the interaction between HIV-1 integrase and LEDGF/p75, achieving a percentage inhibition of 40% at a CC₅₀ value of 50.4 µM . This highlights the compound's potential role in HIV treatment strategies.
- Chemoselective Synthesis Applications : The compound has been utilized in chemoselective reactions for the synthesis of complex organic molecules, demonstrating its utility in medicinal chemistry . For example, it has been used effectively in the reduction of aromatic nitro compounds without affecting sensitive functional groups, showcasing its versatility .
Safety and Handling
Due to its hazardous nature, appropriate safety measures must be taken when handling this compound. It is classified under GHS hazard statements indicating it can cause severe skin burns and eye damage (H314). Proper protective equipment should be worn to minimize exposure.
Q & A
Basic Questions
Q. What is the optimized synthetic protocol for 4-nitrophenyl trifluoromethanesulfonate, and how can purity be ensured?
Answer: The compound is synthesized via triflation of 4-nitrophenol using trifluoromethanesulfonic anhydride in the presence of pyridine as a base. A representative procedure involves:
- Reacting 4-nitrophenol (3.59 mmol) with triflic anhydride under inert conditions.
- Purification via column chromatography (n-pentane eluent) yields a white solid with 96% purity .
- Key quality control includes TLC (Rf = 0.24 in n-pentane) and spectroscopic validation (1H, 13C, 19F NMR; HRMS). For example, 1H NMR in CDCl3 shows aromatic protons at δ 8.42–8.29 (m, 2H) and 7.56–7.41 (m, 2H), while 19F NMR exhibits a singlet at δ -72.73 .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Keep at 15°C or below in a dry, dark environment to prevent hydrolysis or decomposition .
- Safety: Use PPE (gloves, goggles) due to its corrosive nature (GHS05; H314). Avoid inhalation and skin contact .
- Disposal: Follow protocols for halogenated organic waste (UN3261, Class 8) .
Q. What spectroscopic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR: Aromatic protons and carbons confirm the nitroaryl structure (δ 153.1 for the sulfonate-attached carbon) .
- 19F NMR: A sharp singlet at δ -72.73 verifies the triflate group .
- MS/EI: Major fragments at m/z 271 (M+), 177, and 69 (base peak) align with the molecular formula C7H4F3NO5S .
- IR: Peaks at 1210 cm⁻¹ (S=O stretch) and 892 cm⁻¹ (C-F) confirm functional groups .
Advanced Research Questions
Q. How does this compound compare to other triflating agents in cross-coupling reactions?
Answer:
- Reactivity: The nitro group enhances electrophilicity, making it superior to non-activated triflates (e.g., phenyl triflate) in Suzuki-Miyaura couplings. It reacts efficiently with arylboronic acids under Pd catalysis .
- Selectivity: Unlike triflic anhydride, it minimizes side reactions (e.g., over-triflation) due to steric hindrance from the nitro group .
- Example: In synthesizing N,N-dimethyl-4-nitroaniline, it acts as a triflating intermediate, enabling nucleophilic displacement by dimethylamine (71% yield) .
Q. What mechanistic insights explain its role in photo-mediated organocatalysis?
Answer:
- Light-induced activation: The nitro group acts as a photosensitizer, facilitating electron transfer in catalytic cycles. This property is exploited in photo-oxidative amination reactions .
- Oxygen atom transfer (OAT): Under UV light, the triflate group participates in OAT pathways, generating reactive intermediates for C–N bond formation .
Q. How can researchers troubleshoot low yields in triflation reactions using this reagent?
Answer:
- Base selection: Pyridine is critical for neutralizing HCl byproducts. Substituting with weaker bases (e.g., Et3N) may reduce yields .
- Purification: Column chromatography (n-pentane) is optimal. Silica gel deactivation or alternative eluents (e.g., EtOAC/n-pentane) may resolve co-elution issues .
- Moisture control: Hydrolysis to 4-nitrophenol is a common side reaction. Ensure anhydrous conditions and inert atmosphere .
Q. What are its applications in polymer-supported synthesis?
Answer:
Properties
IUPAC Name |
(4-nitrophenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO5S/c8-7(9,10)17(14,15)16-6-3-1-5(2-4-6)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTIXHNCNLKURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338553 | |
Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-80-3 | |
Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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